molecular formula C11H11ClN2O4 B3430707 Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate CAS No. 855715-20-7

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate

Cat. No.: B3430707
CAS No.: 855715-20-7
M. Wt: 270.67 g/mol
InChI Key: MWYDQBJAHBXQQZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is a chemical compound with a complex molecular structure It belongs to the class of furan derivatives and contains functional groups such as cyano, chloroacetamido, and carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the cyano, chloroacetamido, and carboxylate groups. Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.

  • Cyano Group Introduction: The cyano group can be introduced using reagents such as hydrogen cyanide (HCN) or cyanogen bromide (CNBr).

  • Chloroacetamido Group Introduction: The chloroacetamido group can be introduced using chloroacetyl chloride in the presence of a base.

  • Carboxylate Ester Formation: The carboxylate ester group can be formed by reacting the carboxylic acid with ethanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

  • Substitution: Substitution reactions can occur at the chloroacetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Amines derived from the cyano group.

  • Substitution Products: Various derivatives resulting from the substitution at the chloroacetamido group.

Scientific Research Applications

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the chloroacetamido group can participate in nucleophilic substitution reactions. The compound may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

  • Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Contains a phenyl group in addition to the thiophene ring.

Uniqueness: Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is unique due to its combination of functional groups and its potential applications in various fields. Its furan ring and cyano group contribute to its reactivity and versatility, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-3-17-11(16)9-6(2)18-10(7(9)5-13)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDQBJAHBXQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C#N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161579
Record name Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855715-20-7
Record name Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855715-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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